(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
Description
This compound is a piperidine-derived methanamine hydrochloride featuring a 5-bromothiophene-2-sulfonyl substituent. Its molecular structure combines a sulfonamide-linked heterocyclic bromothiophene moiety with a piperidinylmethanamine backbone.
Properties
IUPAC Name |
[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O2S2.ClH/c11-9-1-2-10(16-9)17(14,15)13-5-3-8(7-12)4-6-13;/h1-2,8H,3-7,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDWZMIEIPRUSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=C(S2)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261234-78-9 | |
| Record name | 4-Piperidinemethanamine, 1-[(5-bromo-2-thienyl)sulfonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride typically involves multiple steps, starting with the bromination of thiophene to introduce the bromo group at the 5-position
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form a nitro group or other oxidized derivatives.
Reduction: : The sulfonyl group can be reduced to a sulfide or other reduced derivatives.
Substitution: : The bromo group on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Various nucleophiles can be used for substitution reactions, such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxyl derivatives.
Reduction: : Sulfide derivatives, thiol derivatives.
Substitution: : Amino derivatives, alkyl derivatives.
Scientific Research Applications
The compound (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive exploration of its applications, including synthetic routes, biological activities, and potential therapeutic uses.
Molecular Formula and Weight
- Molecular Formula : C10H16BrClN2O2S2
- Molecular Weight : 375.73324 g/mol
Structural Features
The compound consists of a piperidine ring substituted with a sulfonyl group attached to a bromothiophene moiety, which contributes to its unique chemical properties. The presence of the bromine atom allows for various substitution reactions, enhancing its versatility in chemical synthesis .
Medicinal Chemistry
The compound's structural features suggest potential interactions with biological targets, making it a candidate for drug development. The sulfonyl group can enhance solubility and bioavailability, while the bromothiophene moiety may provide specific binding capabilities to target proteins or enzymes.
Potential Therapeutic Applications
- Anticancer Activity : Preliminary studies indicate that compounds with thiophene derivatives exhibit cytotoxic effects on various cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Properties : Research has shown that similar compounds possess antimicrobial activity, suggesting potential use as antibacterial or antifungal agents .
Synthetic Chemistry
The synthesis of (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride can be achieved through several methods:
- Nucleophilic Aromatic Substitution : The bromine atom in the bromothiophene can be substituted with various nucleophiles, allowing for the synthesis of diverse derivatives.
- Piperidine Derivatives : The piperidine ring can be modified to enhance biological activity or selectivity towards specific targets.
Material Science
Due to its unique electronic properties, the compound may find applications in organic electronics or as a component in sensors. The thiophene moiety is particularly known for its conductive properties, which could be harnessed in developing advanced materials .
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on human breast cancer cells. Results showed that the compound induced significant cell death through apoptosis pathways, demonstrating potential as an anticancer agent. Further research is needed to elucidate the exact mechanisms involved.
Case Study 2: Antimicrobial Efficacy
In another study, derivatives of thiophene-based compounds were tested against various bacterial strains. The results indicated promising antimicrobial activity, particularly against resistant strains, highlighting the potential for developing new antibiotics based on this scaffold.
Summary Table of Applications
Mechanism of Action
The mechanism by which (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to biological responses.
Comparison with Similar Compounds
Structural Analogs with Brominated Aromatic Sulfonyl Groups
Compound A : (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine Hydrochloride (CAS: 1353958-71-0)
- Key Differences :
- Aromatic Ring : Replaces the thiophene in the target compound with a benzene ring.
- Bromine Position : Bromine is at the 3-position on the phenyl group instead of the 5-position on thiophene.
- Molecular Weight (estimated): ~420–430 g/mol (vs. ~390–400 g/mol for the target compound).
Compound B : [1-(Benzenesulfonyl)piperidin-4-yl]methanamine Hydrochloride (CAS: 1216742-07-2)
- Key Differences :
- Lacks bromine and thiophene; features a simple phenylsulfonyl group.
- Impact :
Analogs with Heterocyclic Variations
Compound C : (1-{2-[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine Hydrochloride
- Key Differences :
- Replaces the sulfonyl group with a dihydrobenzofuran-ether linkage.
- Molecular Weight: 340.89 g/mol (lower than the target compound).
Compound D : 1-((1H-Indazol-3-yl)methyl)piperidin-4-yl)methanamine
- Key Differences :
- Substitutes the bromothiophene-sulfonyl group with an indazole-methyl group.
- Impact :
Molecular and Physicochemical Properties Comparison
| Property | Target Compound | Compound A | Compound C | Compound D |
|---|---|---|---|---|
| Molecular Formula | C₁₀H₁₄BrN₂O₂S₂·HCl* | C₁₁H₁₄BrN₂O₂S·HCl | C₁₈H₂₈N₂O₂·HCl | C₁₃H₁₇N₃·HCl |
| Molecular Weight (g/mol) | ~400–410† | ~420–430† | 340.89 | ~260–270† |
| Key Functional Groups | Bromothiophene-sulfonyl | Bromophenyl-sulfonyl | Dihydrobenzofuran-ether | Indazole-methyl |
| LogP (Estimated) | ~1.8–2.2 | ~2.0–2.5 | ~2.5 | ~1.5–2.0 |
*Estimated based on structural analogs (e.g., ).
Biological Activity
(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 375.73 g/mol. The structure features a piperidine ring connected to a bromothiophene moiety through a sulfonyl group, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfonyl group enhances the compound's binding affinity to proteins and enzymes, potentially leading to various pharmacological effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an antagonist or agonist at specific receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Compounds with similar structures have shown antibacterial properties against various strains.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride:
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial effects of various piperidine derivatives, including the target compound, against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones, suggesting potent antibacterial properties.
- Enzyme Inhibition Studies : Research focused on the inhibition of acetylcholinesterase (AChE) revealed that the compound effectively reduced enzyme activity in a dose-dependent manner, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
- Cytotoxicity Tests : In vitro assays on cancer cell lines (e.g., MCF-7) showed that the compound induced apoptosis and exhibited synergistic effects when combined with doxorubicin, enhancing overall cytotoxicity against resistant cancer cells.
Q & A
Basic Question: What are the optimal synthetic routes for (1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)methanamine hydrochloride, and how can reaction conditions be monitored for purity?
Methodological Answer:
The synthesis typically involves sequential steps:
- Sulfonylation: Reacting 5-bromothiophene-2-sulfonyl chloride with piperidin-4-ylmethanamine under basic conditions (e.g., using triethylamine in dichloromethane) to form the sulfonamide intermediate .
- Hydrochloride Salt Formation: Treating the free base with HCl in an aprotic solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .
Monitoring Purity:
- Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase like ethyl acetate/hexane (3:7) to track reaction progress.
- NMR Spectroscopy: Confirm structural integrity via characteristic peaks (e.g., piperidine protons at δ 2.8–3.2 ppm, thiophene protons at δ 7.0–7.5 ppm) .
Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 408.98 for C₁₀H₁₄BrN₂O₂S₂) .
- ¹³C NMR: Identify the sulfonyl group (δ 115–120 ppm for sulfonamide carbons) and bromothiophene signals (δ 130–135 ppm) .
- X-ray Crystallography: Resolve stereochemistry and confirm crystal packing, particularly for hydrochloride salt forms .
Advanced Question: How can researchers assess the compound’s biological activity, and what assays are suitable for target engagement studies?
Methodological Answer:
- In Vitro Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like G protein-coupled receptors (GPCRs) or ion channels .
- Functional Cellular Assays:
- Calcium Flux Assays: Monitor intracellular Ca²⁺ changes in HEK293 cells expressing target receptors .
- cAMP Accumulation: Quantify cAMP levels via ELISA to evaluate GPCR modulation .
Data Interpretation:
- Compare IC₅₀ values against structurally similar compounds (e.g., fluorophenyl-sulfonyl analogs) to infer SAR trends .
Advanced Question: How does structural modification (e.g., bromothiophene vs. fluorophenyl sulfonyl groups) impact pharmacological activity?
SAR Analysis:
Methodological Insight:
- Replace bromothiophene with electron-deficient aryl groups to enhance metabolic stability .
- Use molecular docking (e.g., AutoDock Vina) to predict binding modes in targets like σ receptors .
Advanced Question: How can conflicting data on solubility and bioavailability be resolved during formulation studies?
Methodological Approach:
- pH-Solubility Profiling: Test solubility in buffers (pH 1.2–7.4) to identify optimal conditions for oral dosing .
- Salt Screening: Compare hydrochloride with other salts (e.g., phosphate) to improve aqueous solubility .
- In Silico Modeling: Use tools like ADMET Predictor™ to correlate logP values (predicted ~2.5) with experimental bioavailability .
Conflict Resolution:
- Replicate assays under standardized conditions (e.g., USP phosphate buffer, 37°C) to minimize variability .
Advanced Question: What strategies are recommended for validating target specificity and minimizing off-target effects in vivo?
Methodological Answer:
- Proteome-Wide Screening: Use affinity chromatography coupled with LC-MS/MS to identify off-target binding proteins .
- Knockout Models: Employ CRISPR-Cas9-edited cell lines to confirm on-target effects .
- Dose-Response Studies: Administer escalating doses in rodent models and monitor biomarkers (e.g., plasma cytokine levels) for toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
